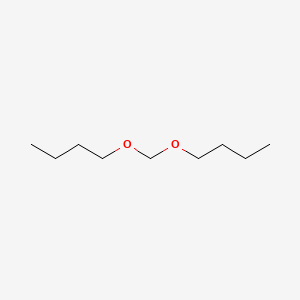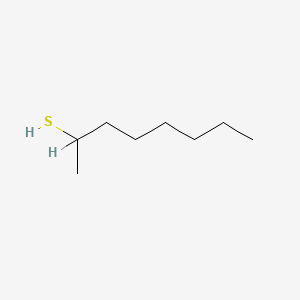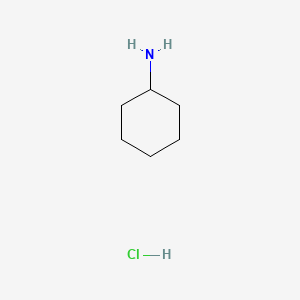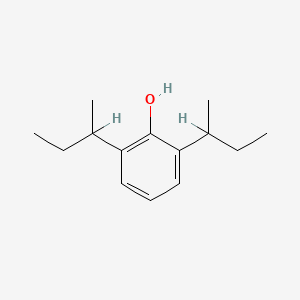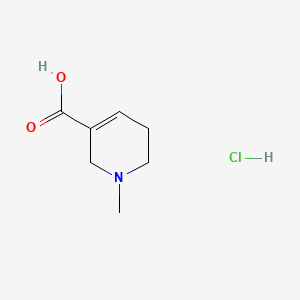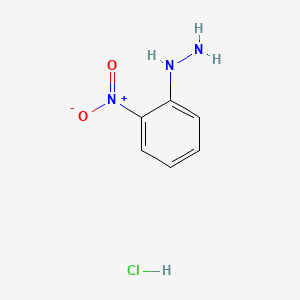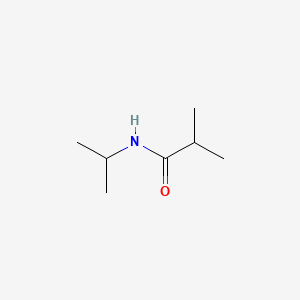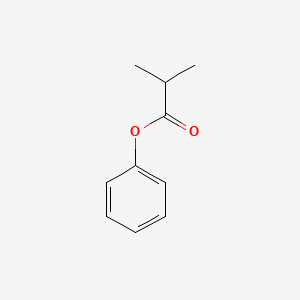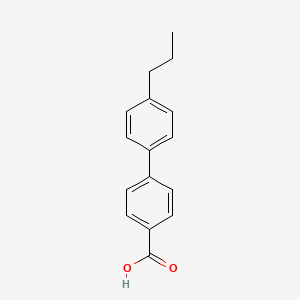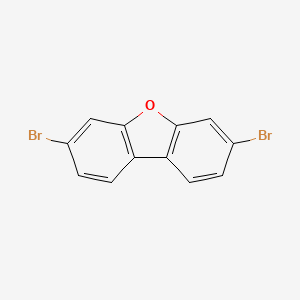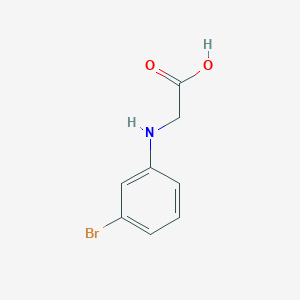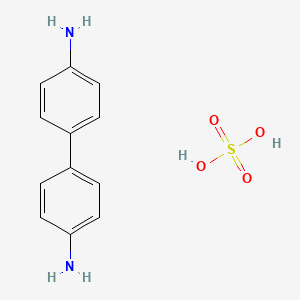
ベンジジン硫酸塩
概要
説明
Benzidine sulfate is a crystalline compound that appears as a grayish-yellow, white, or reddish-gray solid. It is a manufactured chemical that does not occur naturally. Benzidine sulfate is primarily known for its historical use in the production of dyes for textiles, paper, and leather. due to its carcinogenic properties, its use has been significantly restricted in many countries .
科学的研究の応用
Benzidine sulfate has been used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Dye Production: Benzidine sulfate is used in the synthesis of azo dyes, which are widely used in the textile, printing, and paper industries.
Analytical Reagents: It is used as a reagent in various analytical and diagnostic tests, including tests for cyanide detection.
Histological Stains: Benzidine sulfate is used in histological staining techniques to visualize cellular structures under a microscope.
Biological Research: It has been used in studies related to carcinogenesis and toxicology due to its known carcinogenic properties.
作用機序
Target of Action
Benzidine sulfate, also known as 1,1’-biphenyl-4,4’-diamine, is an organic compound that primarily targets enzymes in the body . It is an aromatic amine and is a component of a test for cyanide .
Mode of Action
The mode of action of Benzidine sulfate involves its interaction with these enzymes. The compound is converted from nitrobenzene to 1,2-diphenylhydrazine using iron powder as the reducing agent . This hydrazine then undergoes a rearrangement reaction to form 4,4’-benzidine . This rearrangement, which proceeds intramolecularly, is a classic mechanistic puzzle in organic chemistry .
Biochemical Pathways
Benzidine sulfate affects the biochemical pathways involved in the production of dyes . It is used in the production of direct dyes, requiring no mordant . The conversion of Benzidine sulfate to the bis(diazonium) salt was once an integral step in the preparation of these dyes .
Pharmacokinetics
It is known that benzidine sulfate is poorly soluble in cold water but can be recrystallized from hot water .
Result of Action
The molecular and cellular effects of Benzidine sulfate’s action are significant. Benzidine sulfate has been linked to bladder and pancreatic cancer . Its solutions react with oxidizing agents to give deeply colored quinone-related derivatives .
Action Environment
The action, efficacy, and stability of Benzidine sulfate can be influenced by environmental factors. For instance, in the environment, Benzidine sulfate is found in either its “free” state (as an organic base), or as a salt . Furthermore, the compound’s solubility in water suggests that its action may be influenced by the presence and temperature of water .
生化学分析
Biochemical Properties
Benzidine sulfate plays a significant role in biochemical reactions, particularly in the detection of blood. It reacts with hydrogen peroxide in the presence of peroxidases to produce a color change, which is used in forensic science for blood detection . Benzidine sulfate interacts with various enzymes, including peroxidases, which catalyze the oxidation of benzidine to produce a blue-colored product. This interaction is crucial for its application in biochemical assays.
Cellular Effects
Benzidine sulfate has been shown to affect various types of cells and cellular processes. It can bind to proteins within red blood cells, which can be detected for up to four months after exposure . Benzidine sulfate influences cell function by interacting with cellular proteins and DNA, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. These interactions can result in toxic effects, including carcinogenicity, as benzidine and its derivatives have been linked to bladder and pancreatic cancer .
Molecular Mechanism
The molecular mechanism of benzidine sulfate involves its conversion to reactive metabolites that can bind to DNA and proteins. The benzidine rearrangement, a classic reaction in organic chemistry, is a key step in its metabolic activation . This rearrangement leads to the formation of reactive intermediates that can form adducts with DNA, resulting in mutations and carcinogenesis. Benzidine sulfate can also inhibit or activate enzymes involved in its metabolism, further influencing its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzidine sulfate can change over time due to its stability and degradation. Benzidine sulfate is moderately persistent in the environment and can degrade into various metabolites . Long-term exposure to benzidine sulfate in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including DNA damage and carcinogenic effects . The stability of benzidine sulfate and its metabolites is crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of benzidine sulfate vary with different dosages in animal models. Studies have shown that high doses of benzidine sulfate can lead to toxic effects, including carcinogenicity . Threshold effects have been observed, where low doses may not cause significant harm, but higher doses result in adverse effects. The dosage-dependent effects of benzidine sulfate are important for assessing its safety and potential risks in biochemical research and industrial applications.
Metabolic Pathways
Benzidine sulfate is involved in complex metabolic pathways that include N-oxidation and acetylation reactions . These pathways lead to the formation of reactive metabolites, such as N-hydroxy-N,N’-diacetylbenzidine, which can bind to DNA and proteins. The metabolic activation of benzidine sulfate is influenced by enzymes such as N-acetyltransferases and N-deacetylases, which regulate the equilibrium between active and inactive forms of the compound . Understanding these metabolic pathways is essential for elucidating the biochemical effects of benzidine sulfate.
Transport and Distribution
Benzidine sulfate is transported and distributed within cells and tissues through various mechanisms. It can bind to proteins and be transported in the bloodstream, where it can accumulate in target tissues such as the bladder . The distribution of benzidine sulfate within the body is influenced by its binding to cellular proteins and its solubility in water. These factors determine its localization and accumulation in specific tissues, which is important for understanding its toxic effects.
Subcellular Localization
The subcellular localization of benzidine sulfate is influenced by its chemical properties and interactions with cellular components. Benzidine sulfate can localize to specific compartments within cells, such as the nucleus, where it can interact with DNA and proteins . The targeting of benzidine sulfate to specific organelles is mediated by post-translational modifications and binding interactions with cellular proteins. Understanding the subcellular localization of benzidine sulfate is crucial for elucidating its biochemical effects and potential risks.
準備方法
Synthetic Routes and Reaction Conditions: Benzidine sulfate is synthesized through a two-step process starting from nitrobenzene. The first step involves the reduction of nitrobenzene to 1,2-diphenylhydrazine using iron powder as the reducing agent. The second step involves the rearrangement of 1,2-diphenylhydrazine to benzidine using mineral acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: In industrial settings, benzidine sulfate is produced by the reduction of nitrobenzene followed by the benzidine rearrangement. The resulting product is then isolated as benzidine sulfate through crystallization. This process is carefully controlled to minimize exposure to the toxic compound .
化学反応の分析
Types of Reactions: Benzidine sulfate undergoes various chemical reactions, including oxidation, reduction, substitution, and diazotization.
Common Reagents and Conditions:
Oxidation: Benzidine sulfate reacts with oxidizing agents to form deeply colored quinone-related derivatives.
Reduction: The reduction of nitrobenzene to 1,2-diphenylhydrazine is a key step in its synthesis.
Substitution: Benzidine sulfate can undergo chlorination and bromination to form 3,3′,5,5′-tetrachlorobenzidine and tetrabromobenzidine, respectively.
Diazotization: Benzidine sulfate can be diazotized to form tetrazonium compounds, which are used in the production of azo dyes
Major Products Formed:
- Quinone-related derivatives
- Tetrachlorobenzidine
- Tetrabromobenzidine
- Tetrazonium compounds
類似化合物との比較
- 4,4’-Methylenedianiline
- 4,4’-Oxydianiline
- 4,4’-Thiodianiline
Benzidine sulfate’s unique combination of chemical reactivity and biological activity makes it a compound of significant interest in both industrial and research settings.
特性
IUPAC Name |
4-(4-aminophenyl)aniline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJIQNURSAHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
531-86-2, 92-87-5 (Parent) | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzidine sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021136709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21136-70-9, 531-86-2 | |
| Record name | [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21136-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzidine sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021136709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZIDINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzidine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIDINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T261S779O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


